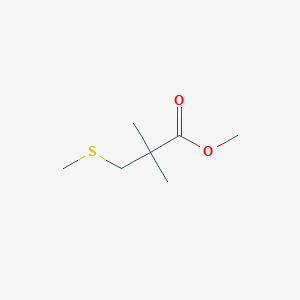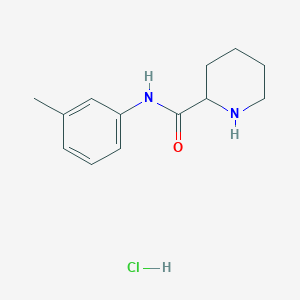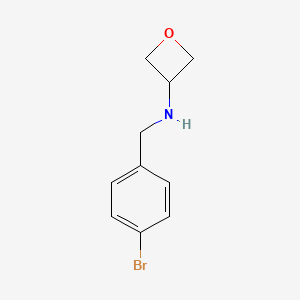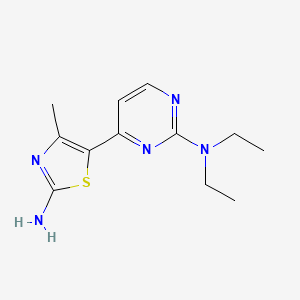
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine
Vue d'ensemble
Description
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine (5-DEPT) is a synthetic compound that has been studied extensively for its potential applications in scientific research. 5-DEPT has a wide range of properties, including a low molecular weight, a high solubility in water, and a high affinity for certain biological molecules. It has been used in a variety of laboratories to study the structure and function of proteins, enzymes, and other biological molecules.
Applications De Recherche Scientifique
Anticancer Research
Pyrimidine derivatives have been extensively studied for their anticancer properties. The presence of a pyrimidine ring in 5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine could be leveraged to design novel anticancer agents. These compounds can act as kinase inhibitors, disrupting cell signaling pathways that are often dysregulated in cancer cells .
Antimicrobial Activity
The pyrimidine scaffold is known to exhibit antimicrobial activity. This compound could be synthesized and tested against various bacterial and fungal strains to evaluate its efficacy as a new class of antimicrobial molecule .
Antiviral Agents
Pyrimidine derivatives are also recognized for their antiviral activities. Research into the application of 5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine could focus on its potential use as an antiviral agent, possibly offering a new treatment avenue for viral infections .
Anti-Inflammatory and Analgesic Applications
The compound’s structural features suggest potential anti-inflammatory and analgesic activities. It could be explored as a lead compound for the development of new pain relief medications .
Antioxidant Properties
Compounds with a pyrimidine nucleus have shown antioxidant properties. This compound could be investigated for its ability to scavenge free radicals, which is valuable in preventing oxidative stress-related diseases .
Antimalarial Activity
Given the historical significance of pyrimidine derivatives in antimalarial research, this compound might serve as a starting point for the synthesis of new antimalarial drugs .
Cardiovascular Research
Pyrimidine derivatives have been implicated in cardiovascular research, particularly as antihypertensive agents. This compound could be studied for its effects on blood pressure regulation and heart disease treatment .
Neuroprotective Effects
Research into neurodegenerative diseases could benefit from exploring the neuroprotective effects of pyrimidine derivatives. This compound, in particular, might be useful in creating treatments that protect nerve cells from damage .
Propriétés
IUPAC Name |
5-[2-(diethylamino)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5S/c1-4-17(5-2)12-14-7-6-9(16-12)10-8(3)15-11(13)18-10/h6-7H,4-5H2,1-3H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVUMOKPYZVEFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=CC(=N1)C2=C(N=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



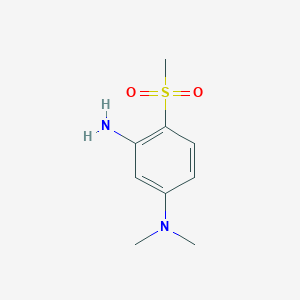


![3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1456625.png)

![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)

